molecular formula C15H15Cl2NO3S2 B2730115 2,5-dichloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1396847-27-0

2,5-dichloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No. B2730115
CAS RN: 1396847-27-0
M. Wt: 392.31
InChI Key: BGLGNXRCIYUAPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene ring, the introduction of the dichloro and cyclopropyl groups, and the attachment of the sulfonamide group. The exact methods would depend on the specific reactions involved .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these groups around the benzenesulfonamide core. Cycloalkanes like cyclopropyl group are known to exist in “puckered” conformations .


Chemical Reactions Analysis

The reactivity of this compound would depend on the presence of functional groups and the stability of the molecule. For instance, the dichloro group might make the compound susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the molecular structure and the functional groups present in the compound .

Scientific Research Applications

Synthesis and Bioactivity of Sulfonamide Derivatives

Research has explored the synthesis of sulfonamide derivatives for potential bioactive properties. For example, sulfonamide compounds have been synthesized and evaluated for their cytotoxic activities and carbonic anhydrase (CA) inhibitory effects, showing promise as novel anticancer agents due to their selectivity and potency against tumor cells. These compounds exhibit significant inhibition profiles on human carbonic anhydrase IX and XII, suggesting their potential in treating conditions associated with abnormal CA activity (Gul et al., 2016).

Antitumor Evaluation and Molecular Modeling

Further studies have focused on the antitumor evaluation and molecular modeling of novel sulfonamide compounds. For instance, a series of new benzenesulfonamide derivatives synthesized by reacting with appropriate biguanide hydrochlorides showed significant cytotoxic activity and selectivity against various cancer cell lines, including colon, breast, and cervical cancer cells. These findings are supported by quantitative structure–activity relationship (QSAR) studies and molecular docking, highlighting the therapeutic potential of these compounds in cancer treatment (Tomorowicz et al., 2020).

Development of Endothelin Antagonists

The biphenylsulfonamide framework has been utilized to develop endothelin-A (ETA) selective antagonists, with modifications leading to improved binding and functional activity. This research underscores the therapeutic potential of sulfonamide derivatives in treating diseases mediated by endothelin, such as hypertension and cardiovascular disorders (Murugesan et al., 1998).

Exploration of Carbonic Anhydrase Inhibitors

Sulfonamide derivatives have also been explored as carbonic anhydrase inhibitors with potential intraocular pressure lowering properties. These compounds demonstrate strong affinities towards carbonic anhydrase isozymes, offering a promising avenue for treating conditions like glaucoma (Casini et al., 2002).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many sulfonamides act as antimicrobials by inhibiting the synthesis of folic acid in bacteria .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential applications of this compound, optimize its synthesis, investigate its mechanism of action, and assess its safety profile .

properties

IUPAC Name

2,5-dichloro-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO3S2/c16-11-5-6-12(17)13(8-11)23(20,21)18-9-15(19,10-3-4-10)14-2-1-7-22-14/h1-2,5-8,10,18-19H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLGNXRCIYUAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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